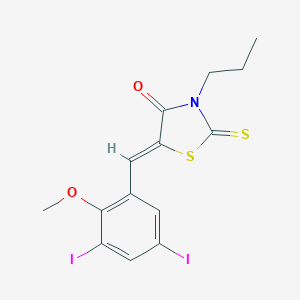![molecular formula C15H12BrN3O5 B301724 6-{2-[2-(Allyloxy)-5-bromophenyl]vinyl}-5-nitro-2,4-pyrimidinediol](/img/structure/B301724.png)
6-{2-[2-(Allyloxy)-5-bromophenyl]vinyl}-5-nitro-2,4-pyrimidinediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-{2-[2-(Allyloxy)-5-bromophenyl]vinyl}-5-nitro-2,4-pyrimidinediol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a member of the pyrimidine family and has been studied for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 6-{2-[2-(Allyloxy)-5-bromophenyl]vinyl}-5-nitro-2,4-pyrimidinediol is not fully understood. However, it has been reported that this compound inhibits the activity of acetylcholinesterase, which is an enzyme that is responsible for the breakdown of acetylcholine in the brain. Additionally, this compound has been reported to exhibit anti-proliferative activity against cancer cells, although the exact mechanism of action is not fully understood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-{2-[2-(Allyloxy)-5-bromophenyl]vinyl}-5-nitro-2,4-pyrimidinediol have been studied in vitro. It has been reported that this compound exhibits anti-proliferative activity against cancer cells. Additionally, this compound has been reported to inhibit the activity of acetylcholinesterase, which is an enzyme that is responsible for the breakdown of acetylcholine in the brain. The inhibition of acetylcholinesterase can lead to an increase in the levels of acetylcholine in the brain, which can improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-{2-[2-(Allyloxy)-5-bromophenyl]vinyl}-5-nitro-2,4-pyrimidinediol in lab experiments include its potential application in the treatment of Alzheimer's disease and its anti-proliferative activity against cancer cells. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 6-{2-[2-(Allyloxy)-5-bromophenyl]vinyl}-5-nitro-2,4-pyrimidinediol. One potential direction is to further investigate its potential use in the treatment of Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound. Another potential direction is to investigate the potential use of this compound in the treatment of other diseases, such as cancer. Finally, further research is needed to determine the potential toxicity of this compound and its effects on the environment.
Métodos De Síntesis
The synthesis of 6-{2-[2-(Allyloxy)-5-bromophenyl]vinyl}-5-nitro-2,4-pyrimidinediol has been reported in the literature. The method involves the reaction of 2-(allyloxy)-5-bromo benzaldehyde with ethyl cyanoacetate in the presence of sodium ethoxide to form the intermediate compound. The intermediate compound is then reacted with 5-nitrobarbituric acid in the presence of potassium carbonate to form the final product.
Aplicaciones Científicas De Investigación
6-{2-[2-(Allyloxy)-5-bromophenyl]vinyl}-5-nitro-2,4-pyrimidinediol has been studied for its potential applications in scientific research. It has been reported that this compound exhibits anti-proliferative activity against cancer cells. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease. It has been reported that this compound has the ability to inhibit acetylcholinesterase, which is an enzyme that is responsible for the breakdown of acetylcholine in the brain.
Propiedades
Nombre del producto |
6-{2-[2-(Allyloxy)-5-bromophenyl]vinyl}-5-nitro-2,4-pyrimidinediol |
|---|---|
Fórmula molecular |
C15H12BrN3O5 |
Peso molecular |
394.18 g/mol |
Nombre IUPAC |
6-[(E)-2-(5-bromo-2-prop-2-enoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H12BrN3O5/c1-2-7-24-12-6-4-10(16)8-9(12)3-5-11-13(19(22)23)14(20)18-15(21)17-11/h2-6,8H,1,7H2,(H2,17,18,20,21)/b5-3+ |
Clave InChI |
LNYXKEYBPJLEHR-HWKANZROSA-N |
SMILES isomérico |
C=CCOC1=C(C=C(C=C1)Br)/C=C/C2=C(C(=O)NC(=O)N2)[N+](=O)[O-] |
SMILES |
C=CCOC1=C(C=C(C=C1)Br)C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-] |
SMILES canónico |
C=CCOC1=C(C=C(C=C1)Br)C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3-bromo-4-chlorophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B301646.png)
![N-(4-iodo-2-methylphenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B301647.png)
![N-{1-[5-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide](/img/structure/B301648.png)
![4-methyl-N-[1-(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B301649.png)
![N-[1-(5-{[2-(2,5-dichloroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-4-methylbenzamide](/img/structure/B301650.png)
![N-{1-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide](/img/structure/B301651.png)
![N-[1-(5-{[2-(3-bromo-4-chloroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-4-methylbenzamide](/img/structure/B301652.png)
![N-{1-[5-({2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-methylbenzamide](/img/structure/B301654.png)
![N-(1-{5-[(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B301656.png)
![N-{1-[5-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B301657.png)
![N-{1-[5-({2-[(4-bromo-2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B301658.png)
![N-{1-[5-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B301661.png)
![N-[1-(4-ethyl-5-{[2-(2-naphthylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]-4-methylbenzamide](/img/structure/B301662.png)